- Highly efficient oxidative cleavage of alkenes and cyanosilylation of aldehydes catalysed by magnetically recoverable MIL-101, Applied Organometallic Chemistry, 2018, 32(1),

Cas no 89-51-0 (2-(carboxymethyl)benzoic acid)

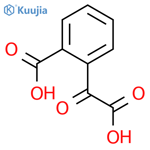

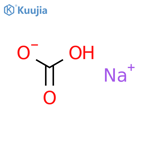

2-(carboxymethyl)benzoic acid structure

Nome del prodotto:2-(carboxymethyl)benzoic acid

2-(carboxymethyl)benzoic acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- Homophthalic acid

- alpha-Carboxy-o-toluic acid

- o-Carboxyphenylacetic acid

- Homophthalic acid,(o-Carboxyphenylacetic acid)

- (O-CARBOXYMETHYL)BENZOIC ACID

- 2-(carboxymethyl)benzoic acid

- 2-CARBOXYPHENYLACETIC ACID

- Homophthalicdiacid(anhydride)

- Benzeneacetic acid, 2-carboxy-

- 2-Carboxybenzeneacetic acid

- (2-Carboxyphenyl)acetic acid

- o-Toluic acid, alpha-carboxy-

- Toluene-alpha,2-dicarboxylic acid

- Homophthalic acid, 98%

- 2-Carboxymethyl-benzoic acid

- MLS000080552

- .alpha.-Carboxy-o-toluic acid

- o-Toluic acid, .alpha.-carboxy-

- ZHQLTKAVLJKSKR-UHFFFAOYSA-N

- Toluene-.alph

- 2-(2-Carboxyphenyl)acetic acid

- F0913-5457

- FT-0611655

- 2-(carboxymethyl)-benzoic acid

- Homophthalic diacid (anhydride)

- DTXSID4058990

- CCG-202892

- EU-0099869

- BRN 1872069

- C-1900

- 2-(Carboxymethyl)benzoic acid #

- ChemDiv2_003450

- I+/--Carboxy-o-toluic acid

- BB 0242413

- BDBM33525

- NSC15185

- Z104474214

- SR-01000597071

- SR-01000597071-1

- Toluene-.alpha.,2-dicarboxylic acid

- MFCD00004326

- 4-09-00-03343 (Beilstein Handbook Reference)

- a-Carboxy-o-toluic acid

- 2-(2-hydroxy-2-oxoethyl)benzoic acid

- SMR000035334

- Q19597515

- STK720145

- A843215

- HMS1378M18

- (2-carboxyphenyl)eddikesyre

- o-Carboxybenzeneacetic acid

- EINECS 201-913-9

- HMS2404J09

- NSC401692

- NSC 15185

- AC-907/25014248

- PB47625

- 3GE2MUV5GV

- AKOS000118873

- FS-4160

- UNII-3GE2MUV5GV

- NSC-401692

- Phenacetic acid, 2-carboxy-

- NSC-15185

- SCHEMBL27477

- 2-Carboxylphenylacetic Acid

- AMY14275

- LS-28651

- 89-51-0

- SY048558

- alpha-Carboxy-o-toluic acid, 2-Carboxyphenylacetic acid

- cid_66643

- EN300-19555

- CHEMBL1229545

- CS-W017223

- T0262

- 2-carboxymethylbenzoic acid

- Homophthalicacid

- homopthalic acid

- 2-Carboxybenzeneacetic acid (ACI)

- o-Toluic acid, α-carboxy- (6CI, 7CI, 8CI)

- NSC 149596

- NSC 401692

- Toluene-α,2-dicarboxylic acid

- α-Carboxy-o-toluic acid

- DB-057136

- o-Toluic acid, I+--carboxy-

- DTXCID8048658

- Toluene-I+-,2-dicarboxylic acid

- Homophthalic acid (2-Carboxyphenylacetic acid)

- NS00039333

- o-Toluic acid, alpha-carboxy-(8CI)

-

- MDL: MFCD00004326

- Inchi: 1S/C9H8O4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)

- Chiave InChI: ZHQLTKAVLJKSKR-UHFFFAOYSA-N

- Sorrisi: O=C(C1C(CC(O)=O)=CC=CC=1)O

- BRN: 1872069

Proprietà calcolate

- Massa esatta: 180.04200

- Massa monoisotopica: 180.042259

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 13

- Conta legami ruotabili: 3

- Complessità: 212

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- Superficie polare topologica: 74.6

- Conta Tautomer: niente

- XLogP3: 1.6

Proprietà sperimentali

- Colore/forma: White to Yellow Solid

- Densità: 1.4100

- Punto di fusione: 178-182 °C (lit.)

- Punto di ebollizione: 389.5°C at 760 mmHg

- Punto di infiammabilità: 190

- Indice di rifrazione: 1.6

- Coefficiente di ripartizione dell'acqua: 12 g/L (20 ºC)

- PSA: 74.60000

- LogP: 1.01190

- Solubilità: Solubile in etanolo, leggermente solubile in acqua ed etere.

2-(carboxymethyl)benzoic acid Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H315,H319,H335

-

Dichiarazione di avvertimento:

P261,P305

P351

P338,P302

P352,P321,P405,P501A - Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: R36/37/38

- Istruzioni di sicurezza: S22-S24/25-S37/39-S26

- RTECS:CY1575590

-

Identificazione dei materiali pericolosi:

- Condizioni di conservazione:Room temperature

- TSCA:Yes

- Frasi di rischio:R36/37/38

2-(carboxymethyl)benzoic acid Dati doganali

- CODICE SA:2917399090

- Dati doganali:

Codice doganale cinese:

2917399090Panoramica:

2917399090 Altri acidi policarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, acido tereftalico specificare 4-CBAvalue, acido tereftalico specificare valore P-TLacido, acido tereftalico indicare colore, acido tereftalico indicare umidità

Riassunto:

2917399090 acidi policarbossilici aromatici, loro anidri, alogenuri, perossidi, perossiacidi e loro derivati. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%

2-(carboxymethyl)benzoic acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0262-25g |

2-(carboxymethyl)benzoic acid |

89-51-0 | 99.0%(T) | 25g |

¥270.0 | 2022-06-10 | |

| eNovation Chemicals LLC | D500642-100g |

HoMophthalic acid |

89-51-0 | 97% | 100g |

$180 | 2024-05-24 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14297-50g |

Homophthalic acid, 99% |

89-51-0 | 99% | 50g |

¥946.00 | 2023-03-01 | |

| Life Chemicals | F0913-5457-5g |

Homophthalic acid |

89-51-0 | 95%+ | 5g |

$60.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H94500-100g |

Homophthalic acid |

89-51-0 | 97% | 100g |

¥593.0 | 2023-09-07 | |

| Apollo Scientific | OR315351-5g |

2-(Carboxymethyl)benzoic acid |

89-51-0 | 98+% | 5g |

£15.00 | 2025-03-21 | |

| Fluorochem | 209824-1g |

Homophthalic acid |

89-51-0 | 97% | 1g |

£10.00 | 2022-02-28 | |

| Chemenu | CM326186-100g |

2-(carboxymethyl)benzoic acid |

89-51-0 | 95%+ | 100g |

$116 | 2022-05-27 | |

| AstaTech | 57300-10/G |

HOMOPHTHALIC ACID |

89-51-0 | 97% | 10/G |

$52 | 2021-07-03 | |

| Life Chemicals | F0913-5457-0.25g |

Homophthalic acid |

89-51-0 | 95%+ | 0.25g |

$18.0 | 2023-09-07 |

2-(carboxymethyl)benzoic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Hydrogen peroxide Catalysts: Iron oxide (Fe3O4) Solvents: Acetonitrile ; 3 h, reflux

Riferimento

Synthetic Routes 2

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Hydrogen peroxide Catalysts: 1-Butanaminium, N,N,N-tributyl-, (μ-oxodioxodimolybdate)tricosa-μ-oxononaoxo[μ12… , MIL 101(Cr) Solvents: Acetonitrile , Water ; 3 h, 70 °C

Riferimento

- The effect of encapsulated Zn-POM on the catalytic activity of MIL-101 in the oxidation of alkenes with hydrogen peroxide, Journal of Coordination Chemistry, 2012, 65(3), 463-473

Synthetic Routes 4

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Tributylstannane Catalysts: 1,3-Dinitrobenzene Solvents: Water

1.2 -

1.2 -

Riferimento

- Aqueous organotin chemistry: tin hydride mediated dehalogenation of organohalides and a novel organotin mediated nucleophilic substitution on 2-iodobenzoates in water, Tetrahedron, 1998, 54(19), 4965-4976

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Dibutyltin dichloride , Diisopropylethylamine Solvents: Toluene

1.2 Reagents: Sodium carbonate Solvents: Water

1.2 Reagents: Sodium carbonate Solvents: Water

Riferimento

- Aqueous organotin chemistry: part 3 - Triphenyltin hydride and di-n-butyltin dichloride mediated nucleophilic substitution of 2-iodobenzoates in water, Indian Journal of Chemistry, 2001, (11), 1148-1150

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Hydrogen peroxide Catalysts: Diaquatris[μ-[1,4-benzenedicarboxylato(2-)-κO1:κO′1]]fluoro-μ3-oxotrichromium , Diaquatris[μ-[1,4-benzenedicarboxylato(2-)-κO1:κO′1]]hydroxy-μ3-oxotrichromium Solvents: Acetonitrile , Water ; 3 h, 70 °C

Riferimento

- MIL-101 metal-organic framework: A highly efficient heterogeneous catalyst for oxidative cleavage of alkenes with H2O2, Catalysis Communications, 2012, 17, 18-22

Synthetic Routes 10

Condizioni di reazione

1.1 Solvents: Tetrahydrofuran

Riferimento

- An investigation of the di-Grignard approach to metallabenzocyclobutenes of Group 14, Journal of Organometallic Chemistry, 1987, 321(3), 291-306

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Fused s-triazino heterocycles. XV. 13H-4,6,7,13a,13c-Pentaazabenzo[hi]chrysene, 13H-4,7,13a,13c-tetraazabenzo[hi]chrysene, and 7H-3,7,10,10b-tetraazacyclohepta[de]naphthalene, three new ring systems, Journal of Heterocyclic Chemistry, 1988, 25(6), 1837-40

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: 1,4-Dioxane , Water ; rt → 80 °C; 45 h, 80 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified

1.3 Reagents: Sulfuric acid Solvents: Water ; acidified

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified

1.3 Reagents: Sulfuric acid Solvents: Water ; acidified

Riferimento

- Synthesis of chlorohomophthalic acids, key intermediates in the synthesis of chlorinated isocoumarins, Journal of Chemical Research, 2007, (2), 91-93

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Sulfuric acid , Potassium dichromate Solvents: Water ; rt → 65 °C

1.2 65 °C; 2 h, 65 °C; 65 °C → rt; overnight, cooled

1.2 65 °C; 2 h, 65 °C; 65 °C → rt; overnight, cooled

Riferimento

- Synthesis and anti-cancer activities of 6-arylindenoisoquinolines, Zhongguo Yaowu Huaxue Zazhi, 2012, 22(4), 268-275

Synthetic Routes 17

Synthetic Routes 18

2-(carboxymethyl)benzoic acid Raw materials

- Benzeneacetic acid,2-carboxy-a-oxo-

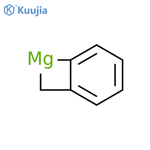

- Magnesium, (methylene-1,2-phenylene)-

- 5H-Benzocycloheptene

- Ethyl acetoacetate

- o-Iodobenzoic acid

- O-Toluic acid

- Sodium bicarbonate

- 3,4-dihydro-1H-2-benzopyran-1,3-dione

- Lithium diisopropylamide

- Indene

- 1-Thioxo-1,4-dihydro-2H-isoquinolin-3-one

2-(carboxymethyl)benzoic acid Preparation Products

2-(carboxymethyl)benzoic acid Fornitori

Shanghai Joy Biotech Ltd

Membro d'oro

(CAS:89-51-0)Homophthalic acid

Numero d'ordine:JY164

Stato delle scorte:in Stock

Quantità:100g;1kg;10kg;25kg

Purezza:98%

Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 May 2025 09:05

Prezzo ($):discuss personally

2-(carboxymethyl)benzoic acid Letteratura correlata

-

Zhaoxun Lian,Ning Zhao,Ping Liu,Caixia An,Airong Wang,Fengxia Yang CrystEngComm 2018 20 5833

-

Francesco Manoni,Umar Farid,Cristina Trujillo,Stephen J. Connon Org. Biomol. Chem. 2017 15 1463

-

Yankai Zhou,Qian Che,Weifeng Zhang,Hao Li,Xuyang Wei,Xitong Liu,Liping Wang,Gui Yu Polym. Chem. 2023 14 2333

-

4. CII.—Brazilin and h?matoxylin. Part VII. Synthesis of derivatives of hydrindene closely allied to brazilin and h?matoxylinWilliam Henry Perkin,Robert Robinson J. Chem. Soc. Trans. 1907 91 1073

-

5. Syntheses and electronic structures of benzannelated isoquinolinones and their photoinduced cycloaddition reactions with electron deficient alkenes??Ke-Qing Ling,Xian-Yang Chen,Hoong-Kun Fun,Xiao-Ying Huang,Jian-Hua Xu J. Chem. Soc. Perkin Trans. 1 1998 4147

89-51-0 (2-(carboxymethyl)benzoic acid) Prodotti correlati

- 1211793-55-3(N-2-(4-phenylpiperazin-1-yl)ethylcyclopropanesulfonamide)

- 321433-35-6(N-ALLYL-4-CHLORO-N'-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-N'-METHYLBENZENESULFONOHYDRAZIDE)

- 2005084-33-1(tert-butyl N-{[1-(prop-2-ynoyl)cyclopropyl]methyl}carbamate)

- 13672-14-5(Pyrrolidine, 1-(2-naphthalenyl)-)

- 1249279-41-1(1-(2-fluorophenyl)-4-methylpentan-1-amine)

- 2155874-73-8(tert-butyl 4-ethynyl-1H-imidazole-1-carboxylate)

- 342406-10-4(2-(6-Bromo-1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid)

- 1568178-54-0((1S)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol)

- 2680879-50-7(1-{cyclohexyl(prop-2-en-1-yloxy)carbonylamino}cyclopropane-1-carboxylic acid)

- 1175795-58-0(ethyl 5-amino-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1{H}-pyrazole-4-carboxylate)

Fornitori consigliati

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:89-51-0)Homophthalic acid

Purezza:98%

Quantità:Company Customization

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:89-51-0)2-(carboxymethyl)benzoic acid

Purezza:99%

Quantità:500g

Prezzo ($):530.0